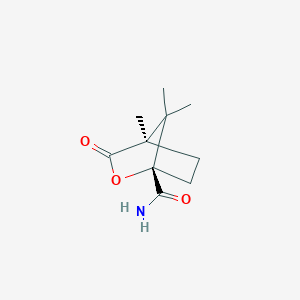
(1S)-(-)-Camphanic acid amide
Descripción general
Descripción
(1S)-(-)-Camphanic acid amide is a chiral amide derived from camphanic acid. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. The (1S) configuration indicates that the compound is optically active and rotates plane-polarized light in a specific direction. This compound is often used in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic acid amide can be synthesized through several methods. One common approach involves the reaction of (1S)-(-)-camphanic acid with an amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate active ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient coupling reagents and catalysts can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high optical purity.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-(-)-Camphanic acid amide undergoes various chemical reactions, including:
Reduction: Reduction with lithium aluminum hydride (LiAlH4) converts the amide to the corresponding amine.
Dehydration: Treatment with thionyl chloride (SOCl2) can dehydrate the amide to form a nitrile.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Dehydration: Thionyl chloride or phosphorus pentachloride (PCl5) under anhydrous conditions.
Major Products:
Hydrolysis: (1S)-(-)-Camphanic acid and the corresponding amine.
Reduction: The corresponding primary amine.
Dehydration: The corresponding nitrile.
Aplicaciones Científicas De Investigación
(1S)-(-)-Camphanic acid amide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1S)-(-)-Camphanic acid amide involves its interaction with various molecular targets, primarily through its amide functional group. The amide group can participate in hydrogen bonding, nucleophilic attacks, and coordination with metal ions. These interactions facilitate its role as a chiral auxiliary, influencing the stereochemistry of the reactions it is involved in .
Comparación Con Compuestos Similares
(1R)-(+)-Camphanic acid amide: The enantiomer of (1S)-(-)-Camphanic acid amide, with opposite optical rotation.
N-methylcamphanic acid amide: A derivative with a methyl group attached to the nitrogen atom.
Camphanic acid esters: Compounds where the amide group is replaced by an ester group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to act as a chiral auxiliary makes it valuable in producing enantiomerically pure compounds, a feature not shared by its non-chiral or differently substituted counterparts .
Propiedades
IUPAC Name |
(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNYFRWPFCGSF-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)










